4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17847696
Molecular Formula: C8H14BrN3
Molecular Weight: 232.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14BrN3 |
|---|---|
| Molecular Weight | 232.12 g/mol |
| IUPAC Name | 4-bromo-1-pentan-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C8H14BrN3/c1-3-4-6(2)12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11) |
| Standard InChI Key | XCXMESLLQXFTKI-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)N1C=C(C(=N1)N)Br |
Introduction
4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole ring. It is characterized by the presence of a bromine atom at the 4-position and a pentan-2-yl group at the 1-position of the pyrazole ring. The compound's molecular formula is C₈H₁₄BrN₃, and it has a molecular weight of approximately 232.11 g/mol .
Synthesis Methods
The synthesis of 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine typically involves multi-step reactions that may include condensation, cyclization, and substitution reactions. Common reagents used in such syntheses include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The specific conditions and reagents can affect the yield and purity of the final product.
Biological Activities
Research indicates that 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory contexts. Its mechanism of action may involve interactions with specific enzymes or receptors, potentially inhibiting pathways associated with inflammation and cancer cell proliferation.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Inhibits microbial growth |
| Anti-inflammatory Activity | Reduces inflammation by interacting with specific biological targets |
| Potential Therapeutic Use | May inhibit pathways associated with cancer cell proliferation |
Interaction Studies
Interaction studies have shown that 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine may interact with biological macromolecules such as proteins and enzymes. These interactions are crucial for understanding its mechanism of action, particularly in relation to inhibiting specific metabolic pathways involved in diseases like cancer and inflammation.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-1H-pyrazol-3-amine | Pyrazole ring with bromine at position 4 | Simpler structure, less steric hindrance |
| 1-(Pentan-2-yl)-1H-pyrazol-4-amino | Pyrazole ring with pentan substitution at position 1 | Different substitution pattern affecting reactivity |
| 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amino | Brominated pyrazole with cyclopentylmethyl group | Cyclopentyl group may enhance lipophilicity |
The uniqueness of 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine lies in its specific combination of bromine substitution on the pyrazole ring and the pentan group, which may enhance its biological activity compared to other similar compounds.
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